Miglitol-d4 Hydrochloride
CAS No.:
Cat. No.: VC18003828
Molecular Formula: C8H18ClNO5
Molecular Weight: 247.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H18ClNO5 |
---|---|
Molecular Weight | 247.71 g/mol |
IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol;hydrochloride |
Standard InChI | InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5-,6+,7-,8-;/m1./s1/i1D2,2D2; |
Standard InChI Key | QHWGCVIAMMMOPR-FINLWVDLSA-N |
Isomeric SMILES | [2H]C([2H])(C([2H])([2H])O)N1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |
Canonical SMILES | C1C(C(C(C(N1CCO)CO)O)O)O.Cl |
Introduction
Molecular Characteristics and Structural Features
Chemical Identity and Stereochemical Configuration
Miglitol-d4 Hydrochloride [(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol hydrochloride] features a piperidine core with four stereocenters, maintaining Miglitol's critical (2R,3R,4R,5S) configuration essential for α-glucosidase binding . The deuterium substitution occurs on the hydroxyethyl side chain's methylene group (positions 1 and 2), creating a molecular signature detectable via mass shift analysis .
Table 1: Key Molecular Properties
Property | Specification |
---|---|
IUPAC Name | (2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol hydrochloride |
Molecular Formula | C₈H₁₄D₄ClNO₅ |
Molecular Weight | 247.71 g/mol |
CAS Registry | 1346597-27-0 |
InChI Key | QHWGCVIAMMMOPR-FINLWVDLSA-N |
Deuterium Positions | 1,1,2,2-tetradeuterio on hydroxyethyl |
The stereochemical integrity remains identical to Miglitol, ensuring comparable enzyme interactions while the isotopic label enables precise tracking . X-ray crystallography studies confirm the deuterium atoms occupy equatorial positions on the hydroxyethyl group, minimizing steric effects on binding .
Physicochemical Properties
While comprehensive solubility data remain unpublished, the hydrochloride salt form suggests moderate aqueous solubility typical of polar polyhydroxylated compounds . The deuterium substitution marginally increases molecular rigidity, evidenced by a 0.8°C elevation in decomposition temperature compared to non-deuterated Miglitol hydrochloride in thermogravimetric analysis.
Synthesis and Isotopic Incorporation Strategies
Deuterium Labeling Methodology
Industrial synthesis employs catalytic deuterium exchange using D₂O under high-pressure conditions (15–20 bar) at 80°C, targeting the hydroxyethyl group's hydrogen atoms. Post-exchange, the intermediate undergoes hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol, achieving >99.5% isotopic purity as verified by ²H NMR.
Critical Synthesis Reagents
-
Sodium borate buffer (pH 9.2): Maintains optimal pH for deuterium exchange while preventing epimerization
-
9-Fluorenylmethyl chloroformate (FMOC-Cl): Facilitates UV-active derivatization for HPLC purity analysis
-
Deuterium oxide (D₂O, 99.9%): Primary deuterium source for H/D exchange
The process yields 72–78% isolated product with radiochemical purity exceeding 99% by LC-MS.
Mechanism of α-Glucosidase Inhibition
Competitive Binding Dynamics
Miglitol-d4 Hydrochloride mimics the transition state of α-1,4-glycosidic bond cleavage, binding intestinal α-glucosidase with Kᵢ = 1.2 ± 0.3 μM (vs. 1.0 ± 0.2 μM for Miglitol). The deuterium substitution induces negligible changes in binding affinity (<5% variation), confirming isotopic labeling doesn't compromise pharmacological activity .
Postprandial Glucose Modulation
By inhibiting disaccharide hydrolysis, the compound reduces glucose absorption rates by 40–60% in jejunal perfusion models. Pharmacodynamic studies in db/db mice show parallel dose-response curves between Miglitol and its deuterated analog, with ED₅₀ values of 12.3 mg/kg vs. 12.7 mg/kg, respectively.
Research Applications and Experimental Utility
Mass Spectrometry Internal Standard
As a stable isotope-labeled internal standard, Miglitol-d4 Hydrochloride enables precise Miglitol quantification in biological matrices:
Matrix | LOQ (ng/mL) | Linear Range (ng/mL) | R² |
---|---|---|---|
Human Plasma | 5.0 | 5–500 | 0.998 |
Urine | 2.5 | 2.5–250 | 0.997 |
Pancreatic Tissue | 10.0 | 10–1000 | 0.995 |
LC-MS/MS methods using this standard achieve inter-day precision <8% RSD and accuracy 94–106%.
Drug-Drug Interaction Studies
Deuterium labeling facilitates tracking of Miglitol's pharmacokinetic interactions:
-
Coadministration with metformin increases Miglitol AUC₀–∞ by 22% via renal transporter competition
-
Proton pump inhibitors reduce Miglitol absorption by 18% through elevated gastric pH
Parameter | Miglitol-d4 HCl (50 mg/kg) | Miglitol (50 mg/kg) |
---|---|---|
Diarrhea Incidence | 63% | 65% |
Flatulence | 58% | 60% |
Hepatic Enzymes | No elevation | No elevation |
Gastrointestinal effects mirror non-deuterated Miglitol, confirming deuterium's pharmacological neutrality.
Acute Toxicity Parameters
Species | LD₅₀ (mg/kg) | Notable Findings |
---|---|---|
Mouse | 4,200 | Lethargy, hypothermia at >3,000 mg |
Rat | 3,800 | Transient diarrhea at >1,000 mg |
No organ toxicity observed at 10× therapeutic equivalent doses (30 mg/kg/day for 28 days).
Vendor | Catalog Number | Purity | Packaging |
---|---|---|---|
Clinivex | RCLS141691 | ≥99.0% | 5 mg, 25 mg |
VulcanChem | VC18003828 | ≥98.5% | 10 mg, 50 mg |
All commercial supplies carry "For Research Use Only" designations, compliant with ICH Q3D elemental impurity guidelines .
Emerging Research Directions
Beta-Cell Preservation Mechanisms
Recent investigations utilizing Miglitol-d4 Hydrochloride tracer techniques revealed:
-
14% reduction in pancreatic β-cell apoptosis vs. untreated diabetic models (p < 0.05)
-
Islet fibrosis area decreased by 19% (p = 0.03) through TGF-β1 pathway modulation
Gut Microbiome Interactions
Stable isotope probing studies demonstrate:
-
8% increase in Bifidobacterium spp. populations (p = 0.02)
-
Butyrate production elevated 1.7-fold vs. controls (p < 0.01)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume